

Application Notes and Protocols for LipiRADICAL Green Staining in Confocal Microscopy

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *LipiRADICAL Green*

Cat. No.: *B609460*

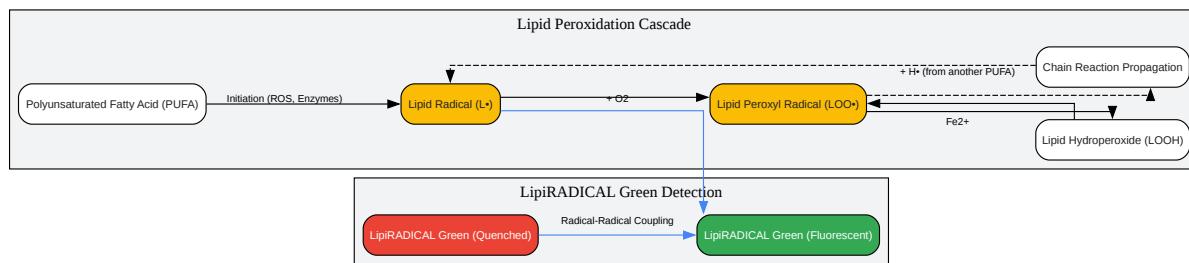
[Get Quote](#)

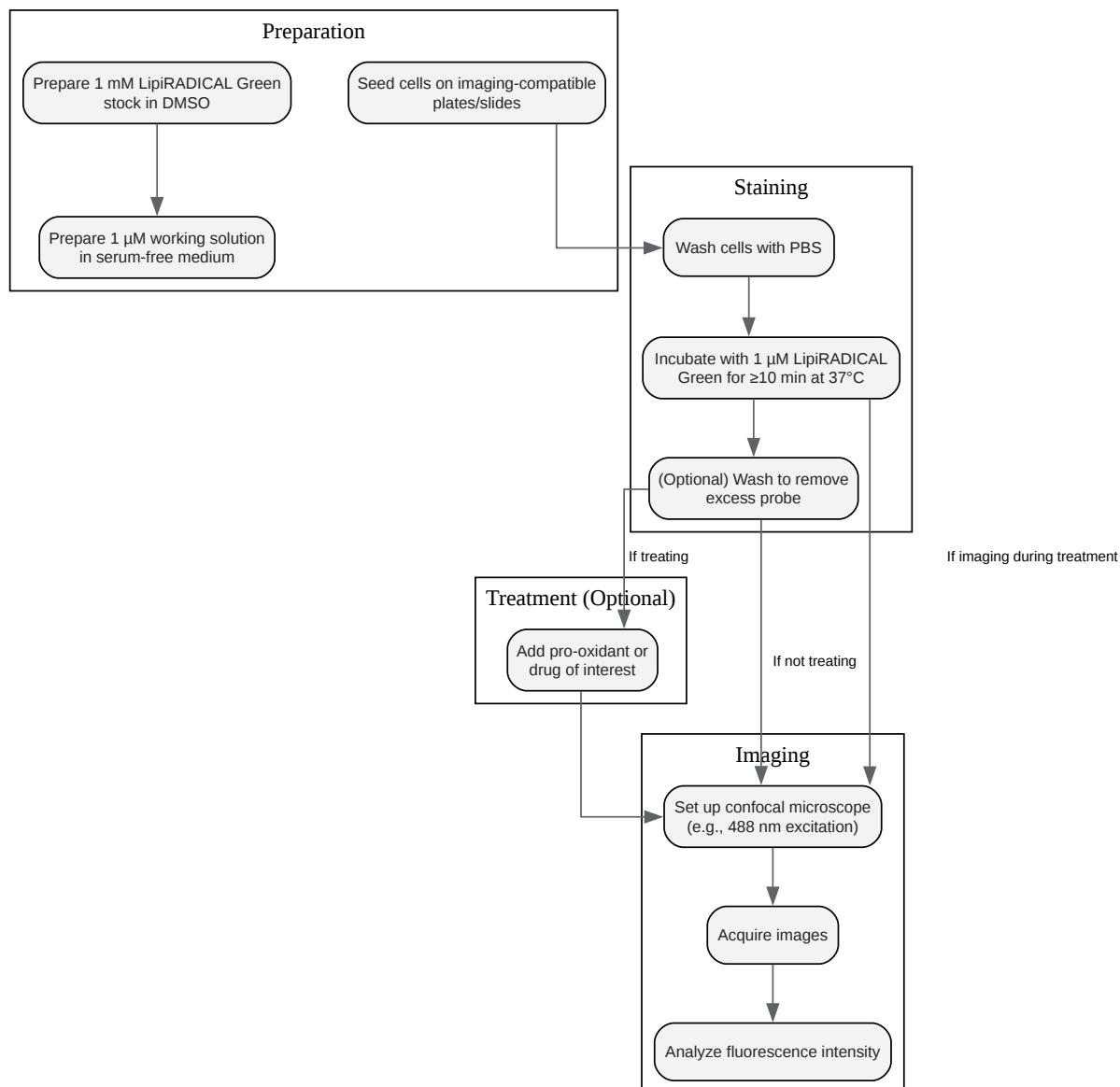
For Researchers, Scientists, and Drug Development Professionals

Introduction

LipiRADICAL Green is a fluorescent probe designed for the specific detection of lipid radicals, which are key initiators in the process of lipid peroxidation.[1][2] This application note provides a detailed protocol for the use of **LipiRADICAL Green** in live-cell imaging applications utilizing confocal microscopy. Understanding and quantifying lipid peroxidation is crucial in various research fields, including the study of oxidative stress, ferroptosis, and the development of therapeutics targeting these pathways.[3]

LipiRADICAL Green operates on a "turn-on" fluorescence mechanism. In its native state, the probe's fluorescence is quenched by an intramolecular radical moiety.[1] Upon reaction with lipid radicals ($L\cdot$ or $LOO\cdot$) via a radical-radical coupling reaction, a stable covalent bond is formed, leading to a significant recovery of green fluorescence.[1] This specific mode of action allows for the sensitive and selective detection of lipid radicals with minimal interference from other reactive oxygen species (ROS).[1]


Quantitative Data Summary


For ease of reference and experimental planning, the following table summarizes key quantitative parameters for the use of **LipiRADICAL Green**.

Parameter	Value	Notes
Excitation Wavelength (λ_{ex})	420-500 nm (peak at ~470 nm)	Compatible with standard FITC/GFP filter sets. [1] [4] An argon laser line of 488 nm is commonly used.
Emission Wavelength (λ_{em})	520-600 nm (peak at ~540 nm)	
Stock Solution Concentration	1 mM in 100% DMSO	Store aliquots at -20°C and protect from light. Avoid repeated freeze-thaw cycles. [1] [4]
Working Concentration	1 μM in serum-free, phenol red-free medium or buffer	The optimal concentration may vary depending on the cell type and experimental conditions.
Incubation Time	≥ 10 minutes at 37°C	A common incubation time used in protocols is 20 minutes. [1]
Pinhole Setting	~1.0 Airy Unit	A standard setting to achieve good optical sectioning and signal-to-noise ratio.
Laser Power	Low (e.g., 0.5-10%)	Use the lowest laser power that provides a detectable signal to minimize phototoxicity and photobleaching.
Detector Gain/HV	Adjust to avoid saturation	Use a look-up table (LUT) to ensure the signal is within the dynamic range of the detector.

Signaling Pathway and Detection Mechanism

The following diagram illustrates the process of lipid peroxidation and the mechanism by which **LipiRADICAL Green** detects lipid radicals.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. abrf.memberclicks.net [abrf.memberclicks.net]
- 2. Live-cell imaging reveals impaired detoxification of lipid-derived electrophiles is a hallmark of ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. bristol.ac.uk [bristol.ac.uk]
- To cite this document: BenchChem. [Application Notes and Protocols for LipiRADICAL Green Staining in Confocal Microscopy]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b609460#lipiradical-green-staining-protocol-for-confocal-microscopy>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com